molecular formula C10H13ClN2O B6208761 N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride CAS No. 2703780-07-6

N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride

Cat. No.: B6208761
CAS No.: 2703780-07-6
M. Wt: 212.7
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride is a chemical compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride typically involves the reaction between tryptamine and hydroxylamine hydrochloride. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This reaction is carried out under mild conditions, often at ambient temperature, to yield the desired product with high efficiency.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways and processes. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride can be compared with other indole derivatives, such as:

What sets this compound apart is its unique combination of the indole moiety with a hydroxylamine group, which provides distinct chemical reactivity and biological activity.

Properties

CAS No.

2703780-07-6

Molecular Formula

C10H13ClN2O

Molecular Weight

212.7

Purity

95

Origin of Product

United States

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